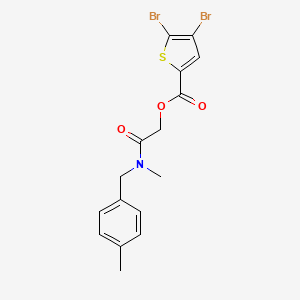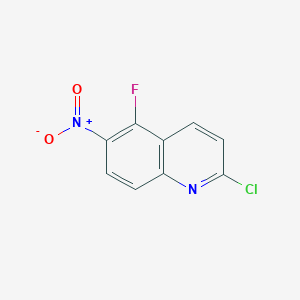
2-Chloro-5-fluoro-6-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-fluoro-6-nitroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of chlorine, fluorine, and nitro groups into the quinoline ring enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-5-fluoroquinoline, followed by purification and isolation of the desired product. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
2-Chloro-5-fluoro-6-nitroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 2-chloro-5-fluoro-6-aminoquinoline.
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
科学研究应用
2-Chloro-5-fluoro-6-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antiviral, and anticancer properties.
Chemical Biology: Used as a probe to study biological pathways and enzyme interactions.
Material Science: Incorporated into the design of novel materials with specific electronic or optical properties.
Agriculture: Potential use as a precursor for agrochemicals with herbicidal or pesticidal activity.
作用机制
The mechanism of action of 2-Chloro-5-fluoro-6-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interfering with DNA synthesis in microbial or cancer cells. The presence of the nitro group can facilitate the formation of reactive intermediates that interact with biological targets, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
- 2-Chloro-6-nitroquinoline
- 5-Fluoro-6-nitroquinoline
- 2-Chloro-5-nitroquinoline
Uniqueness
2-Chloro-5-fluoro-6-nitroquinoline is unique due to the simultaneous presence of chlorine, fluorine, and nitro groups on the quinoline ring. This combination of substituents enhances its chemical reactivity and potential biological activity compared to similar compounds with fewer or different substituents.
属性
分子式 |
C9H4ClFN2O2 |
|---|---|
分子量 |
226.59 g/mol |
IUPAC 名称 |
2-chloro-5-fluoro-6-nitroquinoline |
InChI |
InChI=1S/C9H4ClFN2O2/c10-8-4-1-5-6(12-8)2-3-7(9(5)11)13(14)15/h1-4H |
InChI 键 |
UDKMRCGVBUTHMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1C(=C(C=C2)[N+](=O)[O-])F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


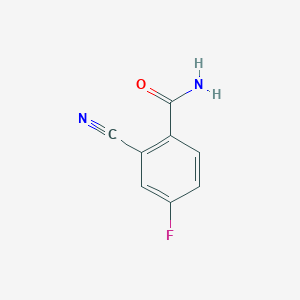

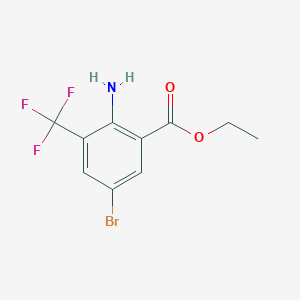

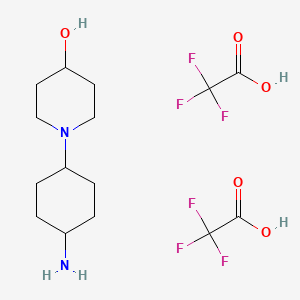
![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)
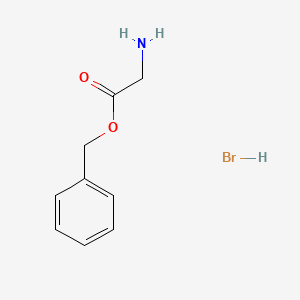
![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)

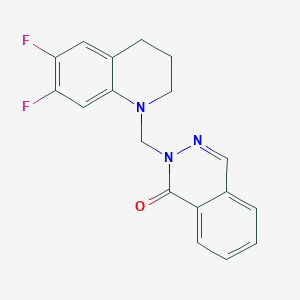
![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
